1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt
Description
1,2-Distearoyl-sn-glycero-3-phosphatidyl-rac-glycerol, sodium salt (DSPG-Na) is a synthetic anionic phospholipid with two stearic acid (C18:0) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. The sn-3 position is occupied by a phospho-rac-glycerol headgroup, which confers a negative charge neutralized by sodium ions. DSPG-Na is characterized by its high rigidity due to saturated acyl chains, making it a critical component in studies of lipid bilayer dynamics, membrane-protein interactions, and biophysical modeling of anionic membranes .
Properties
Molecular Formula |
C42H83NaO10P |
|---|---|
Molecular Weight |
802.1 g/mol |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48); |
InChI Key |
IUBKCLFRZBJGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is typically synthesized through the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the addition of a glycerol molecule to form the phosphatidylglycerol structure. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phosphatidyl group can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phosphatidyl derivatives. These products have distinct properties and applications in various fields .
Scientific Research Applications
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is utilized in membrane studies and as a component in liposome formulations.
Medicine: It is employed in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. These interactions are crucial for its role in drug delivery and other applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₄₂H₈₂O₁₀P·Na
- Molecular Weight : 801.05 g/mol
- CAS Numbers : 124011-52-5 (reported in industrial catalogs) and 200880-42-8 (research-grade) .
- Physical Form : White crystalline powder, stored at -20°C for stability .
DSPG-Na belongs to the phosphatidylglycerol (PG) family, differentiated by acyl chain length and saturation. Below, it is compared to three analogs: DMPG-Na (C14:0), DPPG-Na (C16:0), and DOPG-Na (C18:1).
Structural and Chemical Differences
Key Observations :
- Chain Length and Saturation :
- DSPG-Na (C18:0) has the longest saturated chains, contributing to high bilayer rigidity and phase transition temperatures (>55°C inferred from stearate properties) .
- DMPG-Na (C14:0) and DPPG-Na (C16:0) exhibit intermediate rigidity, with shorter chains lowering phase transition temperatures.
- DOPG-Na (C18:1) contains unsaturated oleoyl chains, introducing kinks that increase membrane fluidity and reduce phase transition temperatures .
- Headgroup Charge :
Functional and Application Differences
DSPG-Na
- Applications :
- Limitations : Low fluidity limits use in dynamic membrane studies.
DMPG-Na
- Applications :
- Limitations : Less representative of long-chain biological lipids.
DPPG-Na
DOPG-Na
Q & A
Q. How can researchers verify the structural integrity of DSPG-Na prior to experimental use?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm the sn-1 and sn-2 stearoyl chain positions and the stereochemistry of the glycerol backbone. Compare spectra with reference data from synthetic standards .
- Perform mass spectrometry (MS) to validate molecular weight (C₄₂H₈₂NaO₁₀P; MW 797.0 g/mol) and detect impurities. High-resolution MS (HRMS) is recommended for precise acyl chain analysis .
- Employ thin-layer chromatography (TLC) with ≥98% purity as a baseline metric, using solvent systems like chloroform:methanol:water (65:25:4) for lipid separation .
Q. What are the optimal storage conditions to maintain DSPG-Na stability in long-term studies?
Methodological Answer:
- Store as a crystalline solid or lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Pre-purge vials with inert gas (e.g., argon) to minimize oxidative degradation of unsaturated acyl chains (if present in analogs) .
- Conduct accelerated stability testing at 4°C and 25°C to model degradation kinetics, monitoring via TLC or HPLC .
Q. How should solubility challenges be addressed when preparing DSPG-Na for aqueous systems?
Methodological Answer:
- DSPG-Na is soluble in polar solvents (e.g., chloroform:methanol mixtures) but forms micelles in pure water. Use sonication (20 kHz, 10–15 min) or extrusion (100 nm filters, 5 cycles) to disperse liposomes in buffer .
- For membrane fluidity studies, prepare mixed lipid systems with zwitterionic lipids (e.g., DPPC) to enhance solubility and mimic biological membranes .
Advanced Research Questions
Q. What is the rationale for selecting enzymatic vs. chemical synthesis routes for DSPG-Na analogs with modified acyl chains?
Methodological Answer:
- Enzymatic synthesis (e.g., phospholipase A2) ensures stereochemical precision for sn-1/sn-2 chain placement, critical for studying membrane asymmetry .
- Chemical synthesis (e.g., coupling activated fatty acids to lysophosphatidylglycerol) allows incorporation of non-natural acyl chains but requires rigorous purification to remove byproducts (e.g., diacylglycerols) .
- Compare phase transition temperatures (Tm) of synthetic analogs using differential scanning calorimetry (DSC) to validate acyl chain packing efficiency .
Q. How can DSPG-Na be integrated into liposomal formulations to study membrane-protein interactions?
Methodological Answer:
- Formulate anionic liposomes with DSPG-Na (10–20 mol%) and cholesterol (40 mol%) to mimic bacterial membranes for antimicrobial peptide studies .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics between DSPG-Na-containing liposomes and proteins (e.g., cytochrome c) .
- For gene delivery, optimize lipid-to-DNA ratios (e.g., 2:1 w/w) to balance electrostatic interactions and payload release efficiency .
Q. How can contradictory data on DSPG-Na’s phase transition temperature (Tm) be resolved in bilayer studies?
Methodological Answer:
- Contradictions often arise from acyl chain heterogeneity or hydration levels. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
